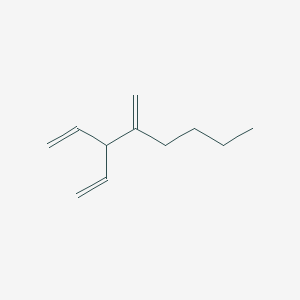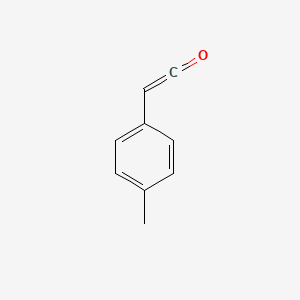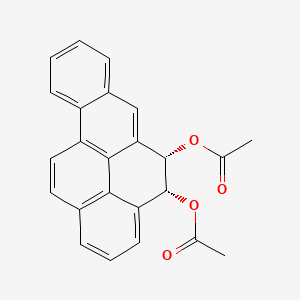![molecular formula C12H9NO3 B14624420 Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- CAS No. 57949-80-1](/img/structure/B14624420.png)
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of pyranoindoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- can be achieved through a multi-step process. One common method involves the Fischer-indole synthesis followed by intramolecular esterification. The Fischer-indole synthesis typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free, green, and efficient synthesis techniques. For example, a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method has been developed .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is also known to participate in Diels-Alder reactions with alkynes, leading to the formation of carbazoles after the loss of carbon dioxide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and carbazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anticancer and antiviral agent.
Wirkmechanismus
The mechanism of action of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I and non-selective kinase inhibitors, leading to cytotoxic activity against cancer cell lines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Talathermophilins
- Notoamides
- Norgeamides
- Carneamides
- Versicamides
- Etodolac
- Pemedolac
Comparison: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is unique due to its specific structural features and the range of biological activities it exhibits. While similar compounds like etodolac and pemedolac are also known for their biological activities, Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- stands out due to its potent anticancer and antiviral properties .
Eigenschaften
CAS-Nummer |
57949-80-1 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
5-methyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-13-8-5-3-2-4-7(8)11-9(13)6-10(14)16-12(11)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PLQCXFINDKNEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




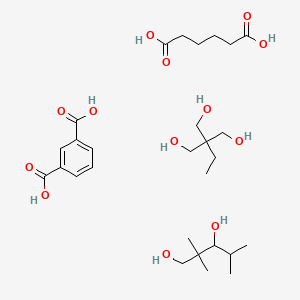

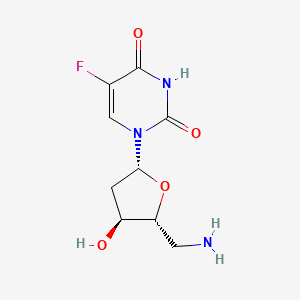
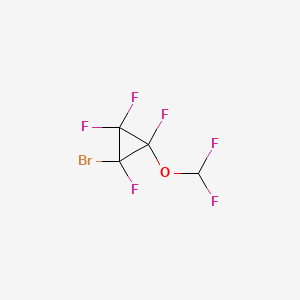
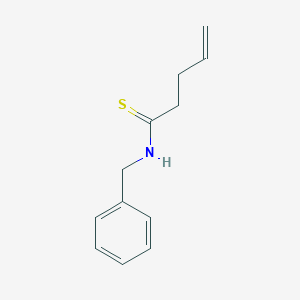
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)

